

# Phenyl 1-hydroxy-2-naphthoate CAS number 132-54-7 details

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## Compound of Interest

Compound Name: Phenyl 1-hydroxy-2-naphthoate

Cat. No.: B089776

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An In-depth Technical Guide to **Phenyl 1-hydroxy-2-naphthoate** (CAS 132-54-7)

This guide provides a comprehensive technical overview of **Phenyl 1-hydroxy-2-naphthoate** (CAS 132-54-7), tailored for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, synthesis, spectroscopic data, applications, and safety information.

## Chemical Identity and Properties

**Phenyl 1-hydroxy-2-naphthoate**, with the CAS number 132-54-7, is an organic compound classified as a phenyl ester of 1-hydroxy-2-naphthoic acid. It is also known by several synonyms, including 1-Hydroxy-2-naphthoic acid phenyl ester, 2-Phenoxycarbonyl-1-naphthol, and Phenyl 1-hydroxy-2-naphthalate. This compound serves as a key intermediate in various fields of chemical synthesis.

## Physicochemical Data

The key quantitative properties of **Phenyl 1-hydroxy-2-naphthoate** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	132-54-7	
Molecular Formula	C <sub>17</sub> H <sub>12</sub> O <sub>3</sub>	
Molecular Weight	264.28 g/mol	
Appearance	Off-white to light yellow/light brown powder or crystals	
Melting Point	93.0 to 96.0 °C	
Boiling Point	414 °C (Predicted)	
Solubility	Insoluble in water; soluble in organic solvents	
Purity	>98%	
LogP (Partition Coeff.)	4.13 (Predicted)	

## Chemical Structure Identifiers

Identifier	String	Source(s)
SMILES	<chem>Oc1c(ccc2ccccc12)C(=O)Oc3ccccc3</chem>	
InChI	1S/C17H12O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-11,18H	
InChIKey	QHDYIMWKSCJTIM-UHFFFAOYSA-N	

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Phenyl 1-hydroxy-2-naphthoate** is not widely published; it has been reported as an unexpected product from an attempted aryl-aryl coupling reaction. However, its synthesis falls under the general category of phenyl ester

formation from a carboxylic acid (1-hydroxy-2-naphthoic acid) and a phenol (phenol). Below is a generalized experimental protocol based on common esterification methods.

## General Experimental Protocol: Phenyl Ester Synthesis via Acid Activation

This protocol is a generalized procedure based on methods using activating agents for the carboxylic acid.

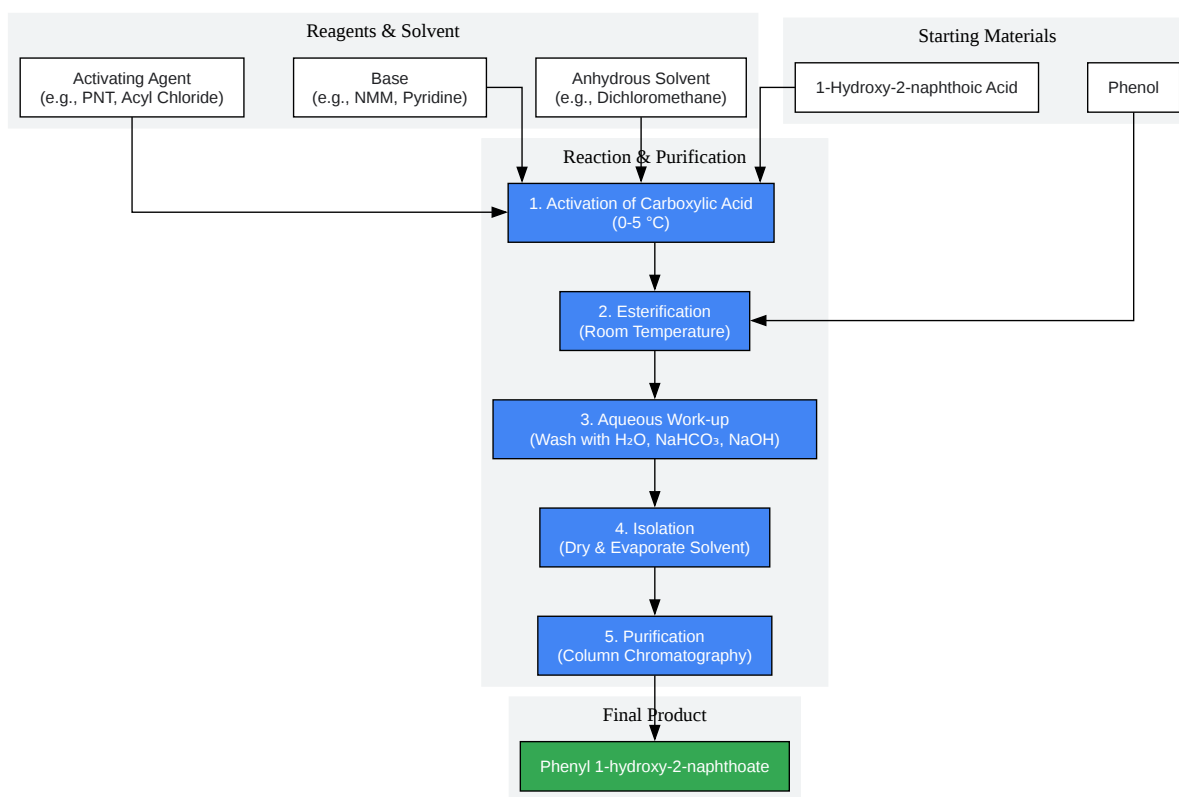
Materials:

- 1-hydroxy-2-naphthoic acid (1.0 eq)
- Phenol (1.0 - 1.2 eq)
- Activating agent (e.g., Phosphonitrilic chloride (PNT), Chloroacetyl chloride)
- Base (e.g., N-methyl morpholine (NMM), Pyridine)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
- 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- 5% Sodium Hydroxide ( $\text{NaOH}$ ) solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ) or Magnesium Sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- Activation of Carboxylic Acid: To a stirred solution of the activating agent and base in the anhydrous solvent at 0-5 °C, add 1-hydroxy-2-naphthoic acid portion-wise. Stir the mixture at this temperature for 30-60 minutes to form the activated intermediate.

- Esterification: Add phenol to the reaction mixture. Allow the reaction to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, wash the reaction mixture sequentially with water, 5% NaHCO<sub>3</sub> solution, and 5% NaOH solution to remove unreacted acid and phenol.
- Isolation: Wash the organic layer with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and filter.
- Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **Phenyl 1-hydroxy-2-naphthoate**.
- Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.



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**Caption:** Generalized workflow for the synthesis of **Phenyl 1-hydroxy-2-naphthoate**.

## Spectroscopic and Analytical Data

Detailed spectroscopic studies have been performed on **Phenyl 1-hydroxy-2-naphthoate**, providing insight into its structure and photochemistry.

### Data Availability

Data Type	Availability	Source / Notes
<sup>1</sup> H NMR	Data available	SpectraBase indicates a spectrum was run in CDCl <sub>3</sub> .
FTIR	Data available	A detailed study by Sıdır et al. (2021) analyzed the matrix-isolated IR spectrum and compared it with DFT calculations.
Mass Spec. (GC-MS)	Data available	Listed on SpectraBase.
UV-Vis / Fluorescence	Data available	Investigated by Sıdır et al. (2016) in various solvents to study its solvatochromism and intramolecular proton transfer.
Crystal Structure	Data available	The crystal structure was reported by Peters et al. (1995).

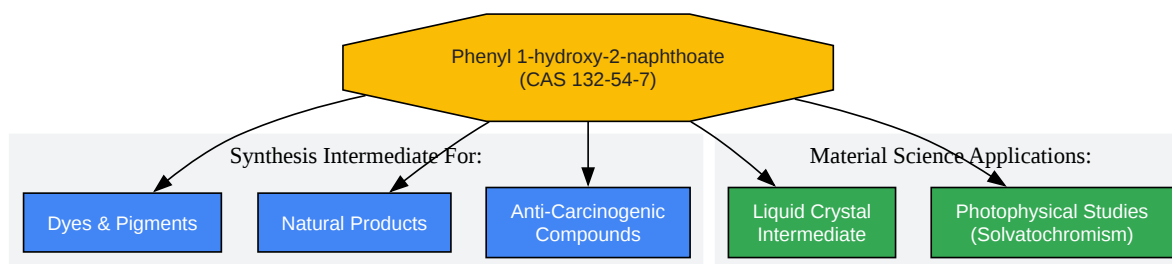
## Infrared (IR) Spectroscopy Insights

The infrared spectrum of **Phenyl 1-hydroxy-2-naphthoate** has been studied both experimentally in cryogenic matrices and computationally. The most stable conformation of the molecule is characterized by a strong intramolecular hydrogen bond between the hydroxyl group (O-H) and the carbonyl group (C=O) of the ester. This interaction significantly influences the vibrational frequencies of these groups. The calculated spectrum for this stable conformer shows excellent agreement with the experimental data.

## Applications in Research and Development

**Phenyl 1-hydroxy-2-naphthoate** is a versatile building block in organic synthesis with applications primarily stemming from its role as a chemical intermediate.

- **Dye and Pigment Synthesis:** It is utilized as an intermediate in the manufacturing of various dyes and pigments.
- **Liquid Crystals:** The compound is recognized as a nematic liquid crystal intermediate.
- **Drug Discovery and Natural Product Synthesis:** The 1-hydroxy-2-naphthoate moiety is present in some natural products with cytotoxic properties, such as 3-hydroxymollugin. Consequently, **Phenyl 1-hydroxy-2-naphthoate** serves as an intermediate for the synthesis of natural products and potential anti-carcinogenic compounds.
- **Material Science:** Its photophysical properties, including solvatochromism (the change in color of a chemical substance depending on the polarity of the solvent), make it a candidate for research in material science.



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**Caption:** Key application areas of **Phenyl 1-hydroxy-2-naphthoate**.

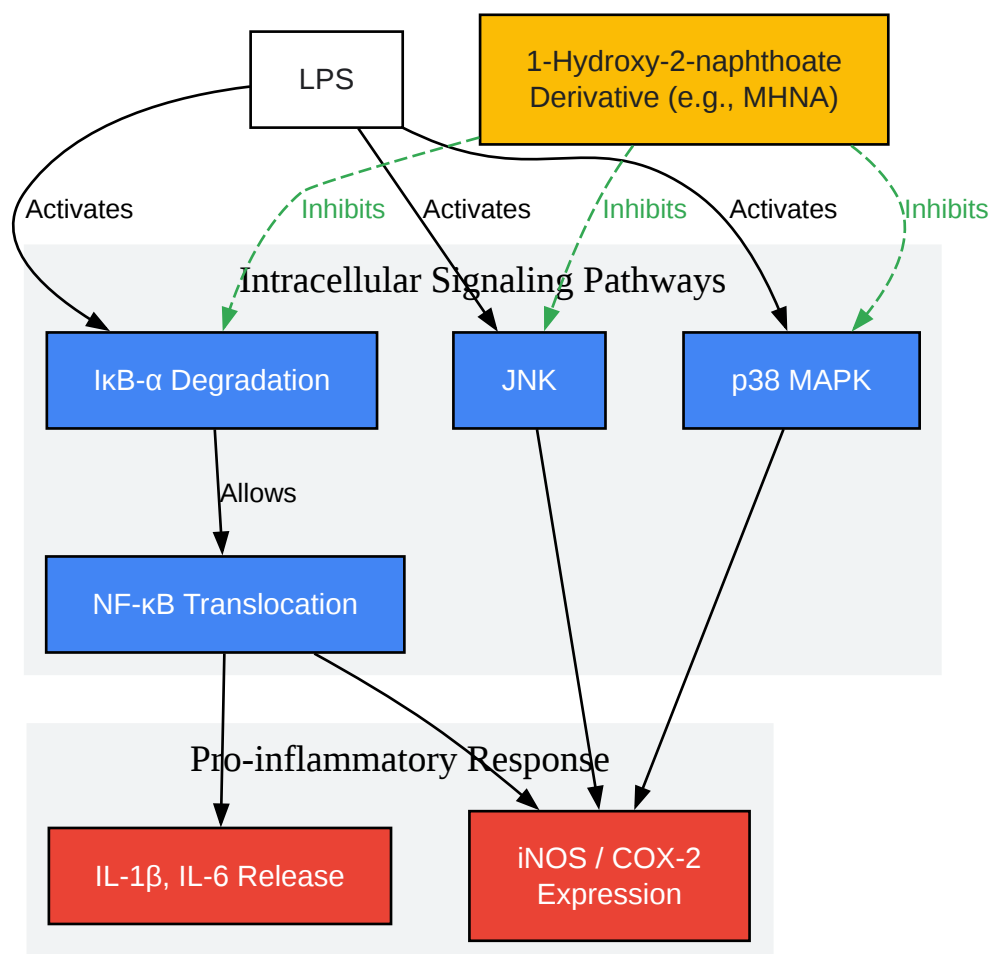
## Biological Activity and Potential Signaling Pathways

While **Phenyl 1-hydroxy-2-naphthoate** itself has not been extensively studied for its biological activity, related hydroxynaphthoate derivatives have shown significant pharmacological properties.

- **Anti-inflammatory Activity:** Research has demonstrated that methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate possess anti-inflammatory effects.
- **Antibacterial Agent:** The parent carboxylic acid, 1-hydroxy-2-naphthoic acid, is known to have antibacterial properties.

A study on the closely related compound, Methyl-1-hydroxy-2-naphthoate (MHNA), provides a potential model for the anti-inflammatory mechanism of action. MHNA was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages. It achieved this by suppressing the activation of key signaling pathways, including NF- $\kappa$ B, JNK, and p38 MAPK. The inhibition of these pathways leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), IL-1 $\beta$ , and IL-6.

The diagram below illustrates this proposed anti-inflammatory signaling pathway.



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**Caption:** Potential anti-inflammatory signaling pathway based on related compounds.

## Safety and Handling

**Phenyl 1-hydroxy-2-naphthoate** requires careful handling in a laboratory setting. The available safety data is summarized below.

### Hazard Identification

Hazard Class	GHS Code	Description
Skin Irritation (Category 2)	H315	Causes skin irritation
Eye Irritation (Category 2)	H319	Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory system	H335	May cause respiratory irritation

### Precautionary Measures

Precautionary Code	Statement
P261	Avoid breathing dust/fume/gas/mist/vapours/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

**Storage:** Store in a cool, dry place. The compound is stable but may be sensitive to air and light.

This technical guide consolidates the available information on **Phenyl 1-hydroxy-2-naphthoate**, providing a valuable resource for its application in research and development.

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